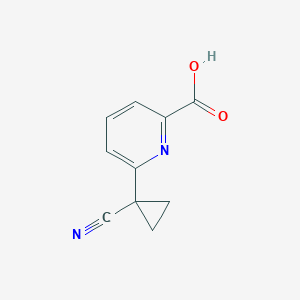

6-(1-Cyanocyclopropyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(1-Cyanocyclopropyl)picolinic acid is an organic compound with the molecular formula C10H8N2O2 It is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound features a cyanocyclopropyl group attached to the sixth position of the picolinic acid structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Cyanocyclopropyl)picolinic acid typically involves the introduction of a cyanocyclopropyl group to the picolinic acid framework. One common method involves the reaction of picolinic acid with a suitable cyanocyclopropylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Análisis De Reacciones Químicas

Types of Reactions

6-(1-Cyanocyclopropyl)picolinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.

Substitution: The compound can participate in substitution reactions where the cyanocyclopropyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted picolinic acid derivatives.

Aplicaciones Científicas De Investigación

6-(1-Cyanocyclopropyl)picolinic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 6-(1-Cyanocyclopropyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to metal ions, forming stable complexes that can influence various biochemical pathways. The cyanocyclopropyl group can also participate in interactions with biological macromolecules, potentially affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

Picolinic Acid: The parent compound, picolinic acid, is a pyridine carboxylic acid with a carboxyl group at the second position.

Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the third position.

Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.

Uniqueness

6-(1-Cyanocyclopropyl)picolinic acid is unique due to the presence of the cyanocyclopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its binding affinity, stability, and overall biological activity, making it a valuable compound for various research applications.

Actividad Biológica

6-(1-Cyanocyclopropyl)picolinic acid is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is a derivative of picolinic acid, which is known for its involvement in various metabolic processes and its role as a ligand in several biological systems. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyanocyclopropyl group attached to the picolinic acid backbone. This structural modification enhances its interaction with biological targets, particularly protein kinases involved in cell signaling pathways.

The primary biological activity of this compound is attributed to its role as an inhibitor of Raf kinases. Raf kinases are critical components of the MAPK signaling pathway, which regulates cell proliferation and survival. Inhibition of Raf kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of Raf Kinases : The compound binds to Raf kinases in a DFG-out mode, which is a characteristic feature of type 2 inhibitors. This binding prevents the activation of downstream signaling pathways that promote tumor growth .

- Selective Targeting : Research indicates that this compound selectively inhibits B-Raf V600E mutant tumors while exhibiting lower levels of paradoxical activation compared to other inhibitors .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various preclinical studies, demonstrating its potential as an anticancer agent.

In Vitro Studies

- Cell Proliferation Inhibition : In vitro assays have shown that this compound significantly inhibits the proliferation of cancer cell lines harboring B-Raf mutations. For instance, studies reported a decrease in cell viability in melanoma cell lines treated with this compound .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, leading to increased caspase activity .

In Vivo Studies

- Tumor Growth Reduction : Animal models treated with this compound exhibited significant reductions in tumor size compared to control groups. These findings suggest that the compound effectively inhibits tumor growth in vivo .

Case Studies

Several case studies have highlighted the efficacy of this compound in treating specific cancers:

- Melanoma Treatment : A study involving mice with melanoma xenografts demonstrated that administration of the compound resulted in a notable reduction in tumor burden and improved survival rates compared to untreated controls .

- Breast Cancer Models : In another study, the compound was tested on breast cancer cell lines, showing promising results in inhibiting cell migration and invasion, which are critical factors in cancer metastasis .

Data Summary

| Biological Activity | Observations |

|---|---|

| Raf Kinase Inhibition | Strong inhibition observed; selective for B-Raf V600E mutants |

| Cell Proliferation | Significant reduction in cancer cell viability |

| Apoptosis Induction | Increased caspase activity; intrinsic pathway activation |

| Tumor Growth Reduction | Notable size decrease in animal models |

Propiedades

Fórmula molecular |

C10H8N2O2 |

|---|---|

Peso molecular |

188.18 g/mol |

Nombre IUPAC |

6-(1-cyanocyclopropyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2/c11-6-10(4-5-10)8-3-1-2-7(12-8)9(13)14/h1-3H,4-5H2,(H,13,14) |

Clave InChI |

OJEUWFVZZWSQSO-UHFFFAOYSA-N |

SMILES canónico |

C1CC1(C#N)C2=CC=CC(=N2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.